Methyltetrazine-PEG5-NHS ester is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for scientific research. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) [].
The Methyltetrazine-PEG5-NHS ester functions as a linker molecule within a PROTAC. It contains two key functional groups:
The PEG5 spacer, also present in the molecule, provides several advantages:
Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker characterized by its unique combination of a tetrazine moiety and an activated N-hydroxysuccinimide (NHS) ester. This compound is designed for bioconjugation applications, allowing for the selective attachment to primary amines in various biomolecules. The chemical formula is , with a molecular weight of 618.64 g/mol. It typically appears as a red solid or red oil and is soluble in organic solvents such as tetrahydrofuran, dichloromethane, dimethylformamide, and dimethyl sulfoxide. The compound is stored at -20°C and has a purity greater than 95% as determined by high-performance liquid chromatography .
The primary reaction involving Methyltetrazine-PEG5-NHS ester is the inverse electron demand Diels-Alder cycloaddition. This reaction occurs between the tetrazine and strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene, leading to the formation of a stable dihydropyridazine linkage. This cycloaddition is notable for its rapid kinetics and high chemoselectivity, making it an efficient method for bioconjugation without the need for additional reagents like copper catalysts or reducing agents .
Methyltetrazine-PEG5-NHS ester exhibits biocompatibility, allowing it to function effectively under mild buffer conditions. The tetrazine moiety does not react with other functional groups commonly found in biological samples, ensuring that the conjugation process is both selective and efficient. The compound's unique properties make it suitable for applications in live cell imaging and other biological studies where precise labeling of biomolecules is essential .
The synthesis of Methyltetrazine-PEG5-NHS ester typically involves several steps:
Specific protocols may vary depending on the desired purity and yield .
Methyltetrazine-PEG5-NHS ester has several applications in biochemical research:
Studies involving Methyltetrazine-PEG5-NHS ester have demonstrated its efficacy in various interaction assays:
Several compounds share structural similarities with Methyltetrazine-PEG5-NHS ester, each offering unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tetrazine-PEG5-NHS Ester | Similar tetrazine and NHS functionalities | Often used in similar bioconjugation tasks |
Methyltetrazine-NHS Ester | Contains a methyltetrazine moiety | More reactive due to methyl substitution |
Diels-Alder Cycloaddition Agents | Various agents facilitating Diels-Alder reactions | Different reactivity profiles |
Methyltetrazine-PEG5-NHS ester stands out due to its unprecedented kinetics in bioconjugation reactions and its ability to function efficiently without additional reagents, making it particularly valuable in biological applications .